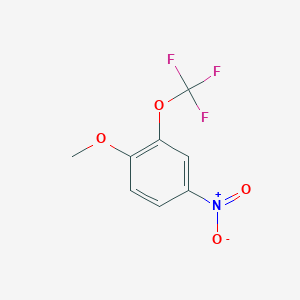
(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The InChI code for “(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol” is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11 (4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its melting point is between 63-65 degrees Celsius . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Catalytic Asymmetric Synthesis
Compounds structurally related to "(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol" have been evaluated for their utility in catalytic asymmetric synthesis. Enantiopure azetidin-2-yl methanols have been developed for catalytic asymmetric additions, achieving high enantioselectivities in reactions such as ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Enantiodiscrimination of α-Racemic Carboxylic Acids
Aziridin-2-yl methanols have been used as effective sensors for the enantiodiscrimination of α-racemic carboxylic acids. These compounds, through their free NH and OH groups, ensure good recognition and have shown potential in the determination of enantiomeric excess (ee) values, indicating applications in chiral analysis (Malinowska et al., 2020).
Antimicrobial and Antitubercular Agents
Several studies have synthesized and evaluated azetidinone derivatives for their potential as antimicrobial and antitubercular agents. These compounds exhibit a range of activities against bacterial and fungal pathogens, showcasing the versatility of azetidinone frameworks in drug development (Patel et al., 2006); (Chandrashekaraiah et al., 2014).
Crystal Structure Analysis
Research involving compounds with the pyrimidinyl methanol structure often includes crystal structure analysis to determine the molecular conformation and interactions within the crystal lattice. Such studies are essential for understanding the chemical and physical properties of these compounds, which can inform their applications in material science and drug design (Kang et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidines, have been reported to inhibit bruton’s tyrosine kinase, serine/threonine kinase akt1, and ca-dependent protein kinase 1 . These kinases play crucial roles in cell signaling, growth, and survival.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by binding to the active site of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell signaling, growth, and survival .
Result of Action
Inhibition of the aforementioned kinases could potentially lead to a decrease in cell proliferation and survival, thereby exhibiting potential anticancer effects .
Biochemical Analysis
Biochemical Properties
(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pyrimidine-based enzymes, potentially inhibiting or modulating their function . These interactions can lead to alterations in metabolic pathways and cellular processes, making it a valuable tool for studying enzyme kinetics and protein functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . These interactions can influence metabolic flux and alter the levels of metabolites, thereby affecting overall cellular metabolism. The compound’s involvement in these pathways makes it a valuable tool for studying metabolic processes and enzyme functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and optimizing its use in research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-8(11-5-10-7)12-2-6(3-12)4-13/h1,5-6,13H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTCHHIQAWKVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


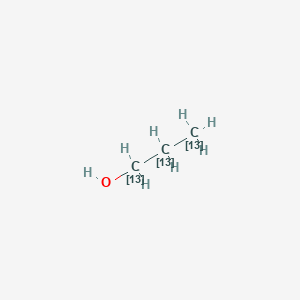

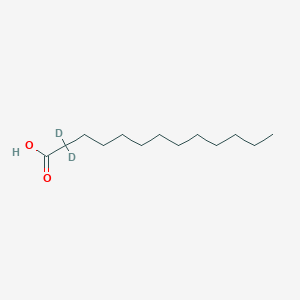



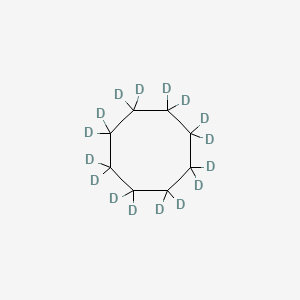


![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)
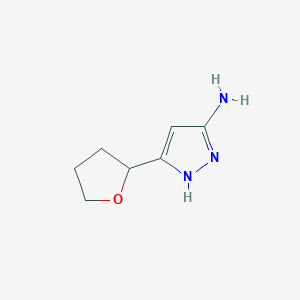
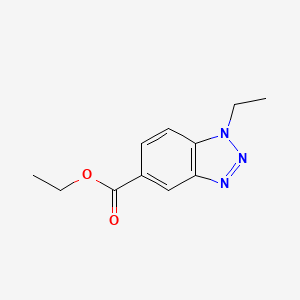
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
